![molecular formula C25H21N3O3S B2710268 2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-79-1](/img/structure/B2710268.png)
2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
Scientific Research Applications
- Researchers have investigated the anti-inflammatory effects of this compound. It may inhibit pro-inflammatory cytokines or enzymes, making it a potential candidate for managing inflammatory conditions .
- Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cells. Researchers have explored its role in inhibiting tumor growth and metastasis .
- Some studies have examined the neuroprotective properties of this compound. It may modulate neurotransmitter systems or protect neurons from oxidative stress .
- The compound’s chemical structure suggests potential antioxidant activity. It might scavenge free radicals and protect cells from oxidative damage .
- AChE inhibitors play a crucial role in managing neurodegenerative disorders like Alzheimer’s disease. Some studies have explored this compound’s inhibitory effects on AChE .
- Researchers have analyzed the compound’s structure to establish SAR. By modifying specific functional groups, they aim to optimize its pharmacological properties .
Anti-Inflammatory Properties
Anticancer Potential
Neuroprotective Activity
Antioxidant Effects
Anti-Acetylcholinesterase (AChE) Activity
Structure-Activity Relationship (SAR) Studies
Sigma-Aldrich. 2-PHENOXY-N-(4-PHENOXYPHENYL)ACETAMIDE. Link Recent investigations into synthesis and pharmacological evaluation of novel pyrazoline derivatives. SpringerLink. Link
Safety and Hazards
properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c29-24(15-30-19-7-3-1-4-8-19)26-25-22-16-32-17-23(22)27-28(25)18-11-13-21(14-12-18)31-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPDONIFXWUKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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